molecular formula C9H11Cl2N3O B1481342 2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one CAS No. 2092231-26-8

2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one

Cat. No.: B1481342
CAS No.: 2092231-26-8
M. Wt: 248.11 g/mol
InChI Key: HYSUAZDUJRILRR-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one is a specialized chemical building block designed for medicinal chemistry and hit-to-lead optimization programs. This compound features an imidazo[1,2-a]pyrazine scaffold, a privileged structure in pharmaceutical research known for its relevance in developing therapeutics for various diseases . The reactive chloroacetone moiety and the chlorinated imidazopyrazine core present key vectors for further synthetic elaboration, allowing researchers to rapidly explore structure-activity relationships (SAR) . While the specific biological profile of this exact molecule may be underexplored, analogues and derivatives of the 5,6-dihydroimidazo[1,2-a]pyrazine scaffold have been investigated as potential inhibitors of therapeutically important targets, such as beta-secretase (BACE) for Alzheimer's disease . This compound is intended for use by professional researchers in the synthesis of novel molecules for biological screening and the development of new chemical probes.

Properties

IUPAC Name

2-chloro-1-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3O/c1-6(10)9(15)13-2-3-14-7(11)4-12-8(14)5-13/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSUAZDUJRILRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN2C(=NC=C2Cl)C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocyclic Ring Synthesis

The imidazo[1,2-a]pyrazine scaffold is commonly synthesized via multicomponent reactions or cyclization strategies starting from aminopyrazine derivatives. One efficient approach involves the Groebke–Blackburn three-component reaction (GB-3CR) combining 2-aminopyrazine, an aldehyde, and an isocyanide to yield imidazo[1,2-a]pyrazine intermediates. For example, a tert-butyl protected intermediate is prepared by reacting 2-aminopyrazine with tert-butyl isocyanide and an appropriate aldehyde, followed by deprotection steps to yield the free heterocycle.

Step Reagents/Conditions Outcome/Notes
1 2-Aminopyrazine + tert-butyl isocyanide + aldehyde (GB-3CR) Formation of tert-butyl protected imidazo[1,2-a]pyrazine intermediate
2 Acidic deprotection (e.g., trifluoroacetic acid in DCM at 0–20°C) Removal of tert-butyl group to yield free heterocycle

Chlorination of the Heterocyclic Core

Selective chlorination at the 3-position of the 5,6-dihydroimidazo[1,2-a]pyrazine ring is achieved using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under controlled conditions. For instance, heating the tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate with NCS in toluene at 80°C for 2 hours affords the chlorinated product in good yield.

Reagent Solvent Temperature Time Yield Notes
N-Chlorosuccinimide (NCS) Toluene 80°C 2 h High Selective chlorination at 3-position

Introduction of the 2-chloro-1-propanone Side Chain

The 2-chloro-1-propanone moiety is typically introduced via acylation reactions involving chloroacetyl derivatives or via halogenation of hydroxy or keto precursors on the heterocyclic nitrogen. One reported method involves palladium-catalyzed amination or coupling reactions where the heterocyclic amine is reacted with a chloro-substituted acylating agent under inert atmosphere and elevated temperatures (e.g., 140°C in DMF with Pd catalysts and base).

Catalyst System Solvent Temperature Time Notes
Pd(PPh3)4, Pd(OAc)2, K2CO3 DMF 140°C 3 h Palladium-mediated coupling to introduce acyl side chain

Alternative Synthetic Approaches and Intermediates

Other synthetic routes involve the preparation of intermediates such as 5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-carboxylate derivatives, which can be converted into the target compound through subsequent halogenation and acylation steps. For example, the use of Lawesson's reagent or phosphorus pentasulfide can transform amide intermediates into thioamides as part of the synthetic sequence.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Reference
1 Groebke–Blackburn 3-CR 2-Aminopyrazine, tert-butyl isocyanide, aldehyde tert-Butyl protected imidazo[1,2-a]pyrazine intermediate
2 Acidic deprotection Trifluoroacetic acid in DCM, 0–20°C Deprotected imidazo[1,2-a]pyrazine
3 Selective chlorination NCS in toluene, 80°C, 2 h 3-Chloro substituted intermediate
4 Palladium-catalyzed acylation Pd(PPh3)4, Pd(OAc)2, K2CO3 in DMF, 140°C, 3 h 2-Chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one
5 Thioamide formation (optional) Lawesson's reagent or P4S10 in THF or toluene, 90°C, 18 h Thioamide intermediates

Research Findings and Practical Considerations

  • The Groebke–Blackburn multicomponent reaction provides a versatile and efficient route to the imidazo[1,2-a]pyrazine core, avoiding the use of highly toxic isocyanides when alternative isocyanides or aldehydes are selected.

  • Chlorination with NCS is highly selective and reproducible, providing good yields under mild heating conditions without over-chlorination or degradation.

  • Palladium-catalyzed coupling reactions enable the introduction of complex side chains, including the 2-chloro-1-propanone group, with moderate to good yields. Reaction conditions require inert atmosphere and elevated temperatures to ensure completion.

  • Intermediate purification is typically achieved by flash chromatography or preparative HPLC, ensuring high purity of the final compound suitable for biological evaluation.

  • Alternative synthetic routes involving sulfur reagents for thioamide formation may be incorporated depending on the target analogues or derivatives desired.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The imidazo[1,2-a]pyrazine core can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce oxides.

Scientific Research Applications

2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential as a bioactive molecule.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one involves its interaction with specific molecular targets. The chlorine atoms and the imidazo[1,2-a]pyrazine core play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, often modified with halogenated aryl groups, amino substituents, or alkyl chains to optimize bioactivity. Key analogs include:

Table 1: Structural Comparison of Selected Imidazopyrazine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Key Applications
Target Compound 2-Cl (propanone), 3-Cl (imidazopyrazine) C₁₀H₁₀Cl₂N₃O 260.11 (calculated) Not explicitly reported (inferred: antimalarial/parasitic research)
GNF179 () 2-(4-fluorophenyl), 3-(4-chlorophenylamino), 8,8-dimethyl C₂₂H₂₃ClFN₅O 427.9 Antimalarial imaging agent
Compound 17 () 2-(3-fluorophenyl), 3-(4-fluorophenylamino) C₂₁H₁₉F₂N₅O 395.4 Antimalarial (IC₅₀: 10 nM against 3D7 strain)
Ganaplacide () 2-(4-fluorophenyl), 3-(4-fluoroanilino), 8,8-dimethyl C₂₂H₂₃F₂N₅O 427.4 WHO-listed antimalarial


Key Observations :

  • Chlorine vs.
  • Ketone Chain Length: The propan-1-one group (vs. ethanone in most analogs) could alter steric interactions and metabolic stability .
Table 2: In Vitro Antimalarial Activity (IC₅₀ Values)
Compound 3D7 Strain (nM) W2 Strain (nM) Substituents
Compound 17 () 10 30 3-Fluorophenyl, 4-fluorophenylamino
Compound 14 () 3D7: Not reported W2: Not reported 4-Chlorophenyl, 4-fluorophenylamino
GNF179 () Not reported Not reported 4-Chlorophenyl, 4-fluorophenylamino

Trends :

  • Fluorine at the para position (e.g., 4-fluorophenyl) correlates with enhanced activity, as seen in Compound 17 (IC₅₀ = 10 nM) .
  • The absence of amino groups in the target compound may reduce target engagement compared to amino-ethanone derivatives .

Physicochemical Properties

Table 3: Predicted Properties vs. GNF179
Property Target Compound GNF179 ()
Molecular Weight 260.11 427.9
Solubility (DMSO) Moderate (inferred) 10 mM
LogP ~2.5 (estimated) 3.2 (predicted)
Stability Likely stable at -20°C Stable at -20°C

Implications :

    Biological Activity

    2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one is a heterocyclic compound notable for its unique imidazo[1,2-a]pyrazine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and organic synthesis. The presence of chlorine atoms enhances its reactivity, potentially leading to various biological interactions.

    PropertyValue
    IUPAC Name2-chloro-1-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propan-1-one
    CAS Number2092231-26-8
    Molecular FormulaC9H11Cl2N3O
    InChI KeyHYSUAZDUJRILRR-UHFFFAOYSA-N

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's chlorine substituents and the imidazo[1,2-a]pyrazine structure are critical for its reactivity and biological effects. It may interact with enzymes or receptors, influencing various biochemical pathways.

    Antimicrobial and Antiparasitic Activity

    Research indicates that compounds similar to this compound exhibit significant antimicrobial and antimalarial properties. For instance, studies have shown that related compounds demonstrate potent activity against Plasmodium falciparum, the causative agent of malaria. The efficacy of these compounds is often measured by their half-maximal effective concentration (EC50), indicating their potency in inhibiting parasite growth.

    Case Study: Antimalarial Activity

    In a study profiling various compounds for antimalarial activity, a related compound exhibited an EC50 value of 0.04 μM against P. falciparum. This suggests that modifications in the imidazo[1,2-a]pyrazine structure could yield derivatives with enhanced biological activity against malaria parasites .

    Cytotoxicity Profiles

    The cytotoxicity of this compound has been evaluated in various cell lines. Results indicate that while some derivatives exhibit low cytotoxicity (EC50 > 10 μM), others show promising selectivity indices greater than 100 when tested against human liver cancer cells (HepG2). This indicates a favorable therapeutic window for potential drug development .

    Structure-Activity Relationship (SAR)

    Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazo[1,2-a]pyrazine core can significantly influence both potency and selectivity against target pathogens. For instance:

    CompoundEC50 (μM)Activity Type
    Compound A0.04 ± 0.01Antimalarial
    Compound B>10Cytotoxicity

    Q & A

    Q. What synthetic routes are commonly employed to prepare this compound and its intermediates?

    The synthesis typically involves multi-step reactions, including halogenation, coupling, and deprotection. For example:

    • Bromination : Intermediates like tert-butyl carbamates undergo bromination using bromine in acetic acid to introduce halogens at specific positions .
    • Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling (e.g., with xantphos and Pd(dba)₂) introduces aryl/amino substituents .
    • Deprotection : Acidic cleavage (e.g., HCl in dioxane) removes tert-butyloxycarbonyl (Boc) groups, followed by purification via preparative HPLC . Key reagents include cesium carbonate, toluene, and air-sensitive catalysts.

    Q. How is the structural identity of this compound confirmed?

    Structural confirmation relies on spectroscopic and spectrometric techniques:

    • 1H/13C NMR : Assigns proton and carbon environments, e.g., methyl groups (δ 1.36 ppm) or aromatic protons .
    • HRMS : Validates molecular weight accuracy (e.g., <5 ppm error) .
    • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

    Q. What methods determine purity and physicochemical properties?

    • Elemental Analysis : Matches calculated vs. experimental %C, %H, and %N (e.g., ±0.2% deviation) .
    • HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .
    • Solubility : Measured in DMSO (e.g., 10 mM) for in vitro assays .
    • pKa Prediction : Computational tools (e.g., ACD/Labs) estimate acid-base properties .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies optimize antimalarial activity?

    • IC50 Profiling : Test analogs against Plasmodium strains (e.g., 3D7, W2) to identify substituent effects. For example:
    • Electron-withdrawing groups (e.g., -Cl, -F) on aryl rings enhance potency (IC50 <100 nM) .
    • Methyl groups on the imidazopyrazine core improve metabolic stability .
      • Analog Synthesis : Modify substituents (e.g., 4-fluoroaniline vs. 4-chloroaniline) and compare activity .

    Q. How can QSAR models predict biological activity?

    • Descriptor Selection : Use topological (e.g., Wiener index) and electronic (e.g., HOMO/LUMO) parameters .
    • Artificial Neural Networks (ANN) : Train models on IC50 datasets to predict activity of novel analogs (R² >0.85) .
    • Validation : Cross-check predictions with in vitro assays to refine the model .

    Q. How to resolve discrepancies in IC50 values across Plasmodium strains?

    • Assay Conditions : Control variables like parasite density, incubation time, and drug solubility .
    • Resistance Mechanisms : Profile genetic mutations (e.g., PfCRT/PfMDR1) in resistant strains (e.g., W2) .
    • Dose-Response Curves : Use nonlinear regression to calculate Hill slopes and confirm reproducibility .

    Q. What strategies improve metabolic stability and pharmacokinetics?

    • Prodrug Design : Introduce ester moieties (e.g., acetyl) for enhanced oral bioavailability .
    • Cytochrome P450 Assays : Screen for metabolic hotspots using human liver microsomes .
    • Stability Testing : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma .

    Q. How to assess target selectivity against off-pathway proteins?

    • Kinase Profiling : Use panels (e.g., Eurofins KinaseScan®) to test inhibition of >100 kinases .
    • Cellular Assays : Measure cytotoxicity in mammalian cells (e.g., HEK293) to rule off-target effects .
    • Molecular Docking : Simulate binding to non-target proteins (e.g., G-protein-coupled receptors) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one
    Reactant of Route 2
    Reactant of Route 2
    2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one

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